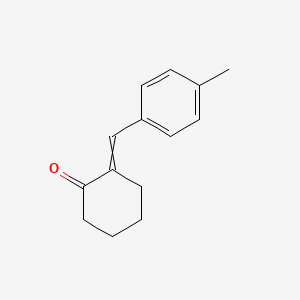

2-(4-Methylbenzylidene)cyclohexanone

Cat. No. B8289057

M. Wt: 200.28 g/mol

InChI Key: ZMOQPFKSFJYXDN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07807856B2

Procedure details

In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser and a thermometer were placed 20.0 g (0.1 mole) of the 2-(4-methylbenzylidene)cyclohexanone produced in Example 4 and 40 ml of diphenyl ether in this order. The flask inside was purged with nitrogen. Thereto was added 2.0 g (10 wt. %, 0.47 mmole as palladium) of 5% palladium carbon (containing 50% of water, a product of N.E. CHEMCAT CORPORATION, a standard product). The system was made vacuum using an aspirator and then returned to ordinary pressure using nitrogen; this operation was repeated three times. Then, the system was stirred at 170° C. for 1 hour while the moisture was discharged out of the system, and further was stirred at 210° C. for 2 hours. The system was cooled to room temperature. 200 ml of toluene was added to the system. Filtration was conducted to remove the palladium carbon. The filtrate was extracted with 100 ml of a 10% aqueous sodium hydroxide solution, and this operation was repeated twice. The aqueous layer was washed with 50 ml of toluene. To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer became acidic, after which the aqueous layer was extracted with 150 ml of ethyl acetate. The ethyl acetate layer was washed with water and a saturated aqueous sodium chloride solution in this order. The ethyl acetate layer was dried over anhydrous sodium sulfate and then subjected to vacuum distillation to remove ethyl acetate, to obtain 11.6 g of brown crystals. Yield: 59% The purity of the intended product in the crystals was 91% as measured by gas chromatography.

Name

palladium carbon

Quantity

2 g

Type

catalyst

Reaction Step Four

Name

Yield

59%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]=[C:7]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]2=[O:13])=[CH:4][CH:3]=1.C1(OC2C=CC=CC=2)C=CC=CC=1.O>[C].[Pd].C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])=[CH:14][CH:15]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C=C2C(CCCC2)=O)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

palladium carbon

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[C].[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

170 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Then, the system was stirred at 170° C. for 1 hour while the moisture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask inside was purged with nitrogen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

further was stirred at 210° C. for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The system was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the palladium carbon

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The filtrate was extracted with 100 ml of a 10% aqueous sodium hydroxide solution

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer was washed with 50 ml of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

after which the aqueous layer was extracted with 150 ml of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethyl acetate layer was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ethyl acetate layer was dried over anhydrous sodium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

subjected to vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove ethyl acetate

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(CC2=C(C=CC=C2)O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.6 g | |

| YIELD: PERCENTYIELD | 59% | |

| YIELD: CALCULATEDPERCENTYIELD | 58.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |